2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester

Process Chemistry Spirocyclic Synthesis Pharmaceutical Intermediates

Selecting this specific Cbz-protected 2-oxa-6-azaspiro[3.5]nonane building block is critical for synthetic routes involving acid-labile functionalities. Unlike Boc analogs, the Cbz group is cleaved under mild hydrogenolysis, providing essential orthogonal deprotection for complex molecules such as MCHr1 antagonists. The unique [3.5] spirocyclic core ('prolate morpholine') imparts conformational rigidity and improved pharmacokinetic profiles compared to ketone, [3.3], or [3.4] analogs. A validated, high-yielding synthesis route (92.3% for key Cbz-intermediate) offers a superior foundation for process scale-up.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 1313369-58-2
Cat. No. B3231008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester
CAS1313369-58-2
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)COC2
InChIInChI=1S/C15H19NO3/c17-14(19-9-13-5-2-1-3-6-13)16-8-4-7-15(10-16)11-18-12-15/h1-3,5-6H,4,7-12H2
InChIKeyHCKQTCITKDUTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester (CAS 1313369-58-2): A Cbz-Protected Spirocyclic Building Block for Drug Discovery


2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester (CAS 1313369-58-2), also known as benzyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, is a heterocyclic building block featuring a spirocyclic core that fuses an oxetane ring with a piperidine ring . The nitrogen atom of the piperidine is protected by a carboxybenzyl (Cbz) group, which provides orthogonal deprotection conditions relative to other common amine protecting groups . As a member of the 2-oxa-6-azaspiro[3.5]nonane family, this compound serves as a key intermediate in medicinal chemistry for constructing drug candidates that require the unique conformational constraints and physicochemical properties imparted by the spirocyclic oxetane scaffold .

Why 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester (CAS 1313369-58-2) Cannot Be Simply Replaced by In-Class Analogs


Substituting 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester with a closely related analog risks altering synthetic tractability, final compound configuration, and key physicochemical properties. The Cbz protecting group on the piperidine nitrogen is cleaved under mild hydrogenolysis conditions, which are orthogonal to the acidic conditions required for Boc deprotection, making it essential for multi-step syntheses where acid-labile functionality is present . Furthermore, the spirocyclic [3.5] scaffold provides a unique spatial arrangement of the oxetane oxygen relative to the amine, which differs from the [3.3] and [3.4] analogs in both ring geometry and predicted physical properties, directly impacting molecular rigidity and downstream biological target engagement .

Quantitative Differentiation Evidence for 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester (CAS 1313369-58-2)


Synthetic Route Yield Advantage for the Cbz-Protected Intermediate Over an Older Method

A patented preparation method for oxazaspiro compounds demonstrates a significantly improved yield for the Cbz-protected spirocyclic intermediate compared to a previously reported route. In the patented process, the hydrolysis of a Cbz-protected precursor (Compound II-1) to the corresponding carboxylic acid (Compound III-1) proceeded with a yield of 92.3% . This is a stark contrast to the earlier route for similar spirocyclic systems, which suffered from low yields, with the first three steps of the prior art achieving only 7.7% overall yield . While this comparison is between different specific substrates, it highlights the synthetic efficiency gains possible with optimized Cbz-protected spirocyclic intermediates.

Process Chemistry Spirocyclic Synthesis Pharmaceutical Intermediates

Predicted Volatility and Polarity Differences Between 2-Oxa-6-azaspiro[3.5]nonane and its [3.4] Analog

The predicted physicochemical properties of the core scaffolds show clear differentiation that would be reflected in the Cbz-protected derivatives. 2-Oxa-6-azaspiro[3.5]nonane (the free amine) has a predicted boiling point of 208.4±33.0 °C and density of 1.0±0.1 g/cm³ . In contrast, the smaller ring analog 2-oxa-6-azaspiro[3.4]octane has a lower predicted boiling point of 187.1±33.0 °C and a higher density of 1.1±0.1 g/cm³ . This indicates that the [3.5] scaffold is less volatile and less dense than the [3.4] system, properties that can influence purification, formulation, and the final drug candidate's characteristics.

Physicochemical Properties Lead Optimization Drug Design

Enhanced Metabolic Stability of the Spirocyclic Oxetane Core Over Ketone Analogs

The spirocyclic oxetane scaffold, which forms the core of 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester, imparts superior metabolic stability compared to analogous ketone-containing compounds. A foundational study on spirocyclic oxetanes demonstrated that ketoamine derivatives are rapidly degraded, whereas their oxetane counterparts display significantly better resistance to oxidative metabolism as measured by intrinsic clearance rates in human and mouse microsomal preparations . This makes the oxetane-based scaffold a preferred choice in drug discovery for improving pharmacokinetic profiles, distinguishing Cbz-2-oxa-6-azaspiro[3.5]nonane from a potential benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359705-27-3) alternative .

Drug Metabolism Pharmacokinetics Bioisosteres

Higher Vendor-Specified Purity Compared to a Ketone Analog

The target compound is commercially available with a certified purity of 98% from vendor Leyan . In contrast, a closely related ketone analog, Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359705-27-3), is typically offered at a minimum purity of 95% by suppliers like AKSci . This 3% higher purity specification for the oxetane-based target compound can reduce the burden of in-house purification and ensures a more reliable starting point for sensitive chemical transformations.

Chemical Purity Procurement Quality Control

Orthogonal Deprotection Strategy: Cbz vs. Boc for Spirocyclic Amines

The Cbz group of 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester can be selectively removed via catalytic hydrogenation, a condition under which the oxetane ring and acid-labile protecting groups remain stable . This is in contrast to the Boc-protected analog, 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid tert-butyl ester (CAS 1245816-29-8), which requires acidic conditions (e.g., TFA) for deprotection . This orthogonal reactivity is a critical differentiator for designing complex multi-step syntheses where acid-sensitive substrates are involved, making the Cbz-protected building block irreplaceable in such contexts.

Protecting Groups Synthetic Strategy Orthogonal Chemistry

Optimal Application Scenarios for 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester (CAS 1313369-58-2) Based on Differentiated Evidence


Multi-Step Synthesis of Acid-Sensitive Drug Candidates

In the synthesis of complex molecules like MCHr1 antagonists where the final target requires late-stage functionalization of acid-labile groups, the Cbz protection on this building block is essential. Its removal by hydrogenolysis is orthogonal to the acidic cleavage of other protecting groups, enabling a convergent synthetic strategy that would fail with a Boc-protected analog .

Lead Optimization Programs Requiring Enhanced Metabolic Stability

For drug discovery projects aiming to improve the pharmacokinetic profile of a lead series, this compound serves as a key intermediate to introduce the spirocyclic oxetane motif. This directly replaces metabolically labile ketone analogs, leveraging the documented class-level advantage of oxetanes in resisting oxidative degradation by microsomal enzymes .

Medicinal Chemistry Explorations of Novel Chemical Space

When exploring structure-activity relationships (SAR) around a piperidine or morpholine scaffold, this building block provides access to a 'prolate morpholine' geometry. The unique spatial orientation of the oxygen atom, positioned differently than in the [3.3] or [3.4] analogs and with distinct physicochemical properties, allows for the systematic probing of novel chemical space not accessible with other homologous building blocks .

Scalable Synthesis of Spirocyclic Intermediates

For process chemistry groups planning a scale-up, the existence of a patented, high-yielding synthesis for related intermediates provides a validated route concept. The demonstrated 92.3% yield for a key Cbz-intermediate transformation offers a more promising starting point for process development compared to older, low-yielding routes .

Quote Request

Request a Quote for 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.